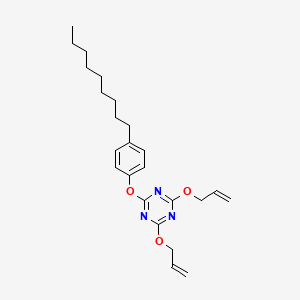
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features allyloxy and nonylphenoxy substituents, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride, allyl alcohol, and 4-nonylphenol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and toluene.
Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups may be susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the triazine ring or the nonylphenoxy substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the allyloxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups may yield aldehydes, while substitution reactions may introduce new functional groups into the triazine ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an additive in materials science, such as in the production of polymers or coatings.
Mécanisme D'action
The mechanism of action of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The allyloxy and nonylphenoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The triazine ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Di(allyloxy)-2-(4-octylphenoxy)-1,3,5-triazine: Similar structure with an octyl group instead of a nonyl group.
4,6-Di(allyloxy)-2-(4-dodecylphenoxy)-1,3,5-triazine: Contains a dodecyl group, leading to different physical properties.
Uniqueness
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is unique due to its specific combination of allyloxy and nonylphenoxy substituents, which may impart distinct chemical reactivity and biological activity compared to other triazine derivatives.
Propriétés
Numéro CAS |
85896-28-2 |
|---|---|
Formule moléculaire |
C24H33N3O3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2-(4-nonylphenoxy)-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H33N3O3/c1-4-7-8-9-10-11-12-13-20-14-16-21(17-15-20)30-24-26-22(28-18-5-2)25-23(27-24)29-19-6-3/h5-6,14-17H,2-4,7-13,18-19H2,1H3 |
Clé InChI |
MDHFWELCWRCKNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


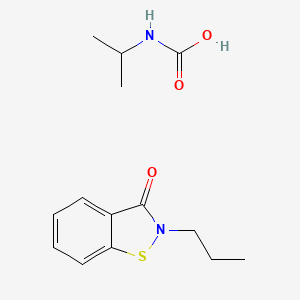
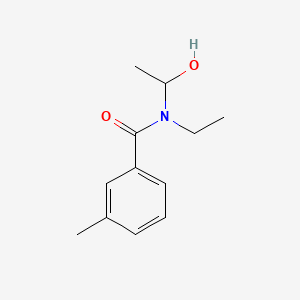
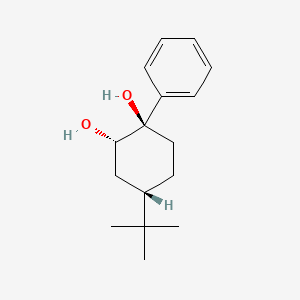
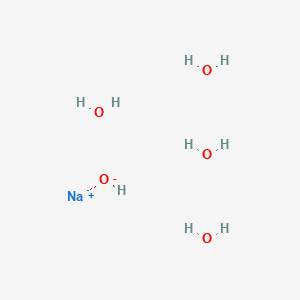
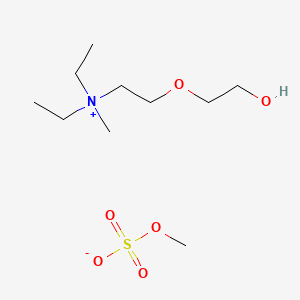


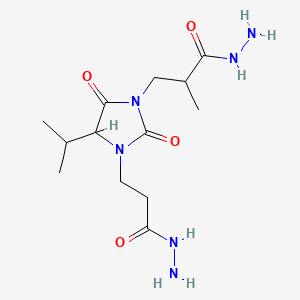
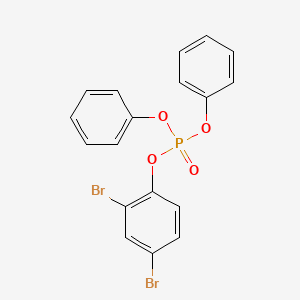

![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
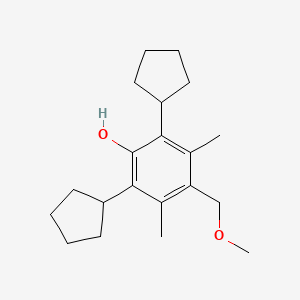
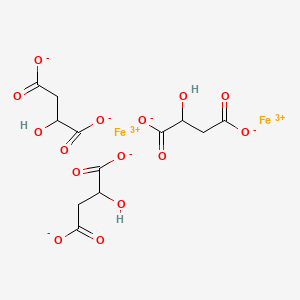
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
